4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazole ring fused with a pyridazine ring, which is further substituted with a bromine atom and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole and pyridazine rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles. The pyridazine ring is often formed through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Once the triazole and pyridazine rings are formed, they are fused together through a condensation reaction The bromine atom is introduced via a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium azide (NaN₃) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolothiadiazine: A hybrid nucleus combining triazole and thiadiazine rings, known for its diverse pharmacological activities.
Uniqueness
4-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-N-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2S/c1-12-3-2-4-13(11-12)18-21-20-17-10-9-16(22-24(17)18)23-27(25,26)15-7-5-14(19)6-8-15/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBUNNQFMSPVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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